1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one
Description
1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one is a propargyl ketone derivative featuring a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety is functionalized with a 4-amino group and a 3-methyl group, conferring unique steric and electronic properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-amino-3-methyloxolan-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h1,6H,4-5,9H2,2H3 |
InChI Key |
CZZLTULZGIAVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1N)C(=O)C#C |
Origin of Product |
United States |
Biological Activity
1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a propargyl group attached to a substituted oxolane ring. Its structure can be represented as follows:
This configuration suggests potential interactions with biological macromolecules, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antiproliferative Effects : Shown to inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : Potential to modulate enzyme activities through specific interactions.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds revealed that derivatives with similar structures exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one | TBD | TBD |
| Related Compound A | 62.5 | 78.12 |
| Related Compound B | 50 | 60 |
Antiproliferative Effects
The antiproliferative activity of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one was assessed using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were determined to evaluate the compound's efficacy:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | TBD |
| A549 | TBD |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic potential in oncology.
The proposed mechanism by which 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one exerts its effects includes:
- Enzyme Interaction : The amine and alkyne functionalities may facilitate hydrogen bonding and π-stacking interactions with target enzymes, potentially altering their activity.
- Cellular Uptake : The oxolane ring may enhance cellular permeability, allowing for effective intracellular action.
- Signal Pathway Modulation : Preliminary studies suggest involvement in pathways regulating apoptosis and cell cycle progression.
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one:
Case Study 1: Antibacterial Efficacy
A recent investigation into a series of propargylamine derivatives indicated that modifications at the amine position significantly impacted antibacterial activity. The study found that substituents could enhance or diminish activity against resistant strains.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that specific structural modifications led to increased antiproliferative effects. For instance, derivatives with additional functional groups showed improved IC50 values compared to the parent compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with aryl- and heterocyclic-substituted propargyl ketones from the literature, focusing on synthesis, physicochemical properties, and applications.
Key Observations :
- Synthetic Routes: Aryl-substituted propargyl ketones (e.g., 8a, 2b) are typically synthesized via carbonylative Sonogashira coupling or Grignard additions to aldehydes/ketones . The oxolane derivative likely requires specialized protection/deprotection strategies for the amino group, increasing synthetic complexity.
- Yields : Aryl derivatives (e.g., 8a, 2b) achieve moderate-to-high yields (70–84%), while heterocyclic variants (e.g., pyridinyl in ) may face challenges due to steric or electronic factors.
Table 2: Physicochemical and Spectroscopic Properties
Notes:
- *Polar Solubility: The amino group in the oxolane derivative enhances solubility in polar solvents (e.g., water, DMSO) compared to purely aryl-substituted analogs .
- Spectral Features : The oxolane ring protons resonate in the δ 3.5–4.5 range, while the propargyl ketone carbonyl peak is expected near δ 190–210 (13C NMR). Aromatic derivatives (e.g., 8a, 2b) lack these signals but exhibit distinct aryl proton peaks .
Table 3: Functional and Application Comparison
Key Insights :
- Biological Activity: Arylpropargyl ketones (e.g., 8a–f) exhibit tubulin polymerization activity , suggesting the oxolane derivative could be explored for similar targets. The amino group may enhance bioavailability or target specificity.
- Material Science : Extended π-systems in bis(propargyl ketones) (e.g., 1a, 10c) show bathochromic shifts and quantum yield variations, highlighting the role of substituents in optoelectronic properties . The oxolane derivative’s heterocycle may offer tunable electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
